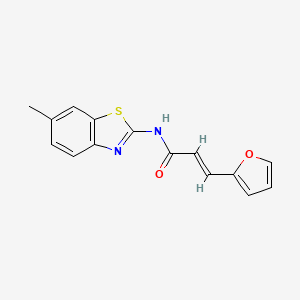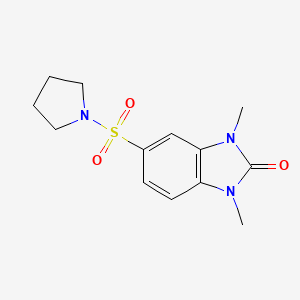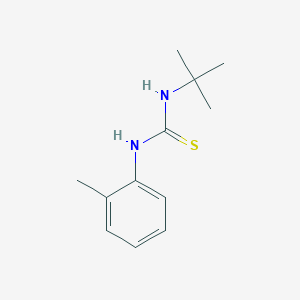
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone, also known as BDQ, is a synthetic compound that belongs to the class of quinolones. It has been found to exhibit potent antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. BDQ has been approved by the US Food and Drug Administration (FDA) for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Mécanisme D'action
The exact mechanism of action of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is not fully understood. However, it is believed to inhibit the activity of ATP synthase, an enzyme that is essential for the production of ATP in M. tuberculosis. This leads to a decrease in the energy levels of the bacteria, ultimately resulting in their death.
Biochemical and physiological effects:
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been shown to have a low toxicity profile in both in vitro and in vivo studies. It is well-tolerated by patients and does not cause significant adverse effects. 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been found to have a long half-life, allowing for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has several advantages for use in laboratory experiments. It has a potent antimicrobial activity against M. tuberculosis and is effective against drug-resistant strains. It also has a low toxicity profile and is well-tolerated by patients. However, 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is a synthetic compound and may not accurately reflect the complexity of natural compounds. Additionally, the exact mechanism of action of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone. One area of research is the development of new formulations of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone that can improve its bioavailability and efficacy. Another area of research is the identification of new targets for 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone that can enhance its antimicrobial activity. Additionally, there is a need for further studies on the safety and efficacy of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone in different patient populations, such as children and pregnant women. Finally, there is a need for the development of new drugs that can complement the activity of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone in the treatment of tuberculosis.
Méthodes De Synthèse
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is synthesized by a multi-step process involving the condensation of 2,6-dimethyl-4-hydroxyquinoline with benzyl bromide, followed by bromination and oxidation. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been extensively studied for its antimicrobial activity against M. tuberculosis. It has been found to be highly effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
Propriétés
IUPAC Name |
1-benzyl-3-bromo-2,8-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c1-12-7-6-10-15-17(12)20(13(2)16(19)18(15)21)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIDXTWRUWDHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2CC3=CC=CC=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)




![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)
![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)